![molecular formula C3H6N2O B2730927 3-氨基-4,5-二氢异噁唑 CAS No. 41832-92-2](/img/structure/B2730927.png)
3-氨基-4,5-二氢异噁唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-4,5-dihydroisoxazole is a derivative of isoxazoline, a class of five-membered heterocyclic chemical compounds . Isoxazolines contain one atom each of oxygen and nitrogen which are located adjacent to one another . They are structural isomers of the more common oxazolines .
Synthesis Analysis
Isoxazolines are generally produced by the 1,3-dipolar cycloaddition of nitrile oxides with alkenes . This has been applied in a diastereoselective manner in the synthesis of epothilones . 3-isoxazolines are prepared from 2-isoxazolines via their N-methylation to form 2-isoxazolinium salts, followed by nucleophilic attack and deprotonation .Molecular Structure Analysis
The molecular structure of isoxazolines includes a five-membered ring with one atom each of oxygen and nitrogen which are located adjacent to one another . The location of the double bond can vary, resulting in different isomers .Chemical Reactions Analysis
4,5-Dihydroisoxazoles having a proton at the C3-position easily undergo isomerization under the influence of a base to generate β-hydroxynitriles . These heterocycles can also be converted to the corresponding amino alcohols through reduction of internal oxime functionality .科学研究应用
催化加氢
3-氨基-4,5-二氢异恶唑化合物已在催化加氢的背景下得到研究。研究表明,钯炭辅助的取代的 3-(2-硝基苯基)异恶唑的氢解作用会导致硝基被还原为氨基,并闭环生成取代的 4-氨基喹啉。然而,3-(硝基苯基)-4,5-二氢异恶唑的类似氢化作用仅导致硝基被还原,保留二氢异恶唑环并生成 3-(氨基苯基)-4,5-二氢异恶唑 (Singh 等,2006)。
抑制人转谷氨酰胺酶 2
3-氨基-4,5-二氢异恶唑衍生物已被确定为人类转谷氨酰胺酶 2 (TG2) 的选择性抑制剂,TG2 是一种与乳糜泻和某些癌症等多种疾病的发病机制有关的酶。研究表明,这些化合物在 TG2 抑制中显示出高度的特异性和效率,以及有希望的药代动力学和药效学特性,使其在生物医学研究中具有价值 (Choi 等,2005)。
药物的生物降解
在环境科学中,3-氨基-4,5-二氢异恶唑与药物生物降解的研究有关。某些细菌显示出降解磺胺甲恶唑(一种常见药物)的能力,从而生成 3-氨基-5-甲基异恶唑等副产物。了解这种降解过程的机制对于受污染场地的生态管理和生物修复至关重要 (Mulla 等,2018)。
作用机制
While the specific mechanism of action for 3-Amino-4,5-dihydroisoxazole is not mentioned in the search results, it’s worth noting that some isoxazoline derivatives have shown a variety of biological activities. For instance, some isoxazoline derivatives have been effective as GABA uptake inhibitors and anticonvulsants .
未来方向
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significant biological activities, it’s imperative to develop new synthetic strategies and design new isoxazole derivatives . This could lead to the development of clinically viable drugs using this information .
属性
IUPAC Name |
4,5-dihydro-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c4-3-1-2-6-5-3/h1-2H2,(H2,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZOKPQZEPSMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。